molecular formula C14H11BrN2O2 B5571188 3-bromo-N-(2-carbamoylphenyl)benzamide

3-bromo-N-(2-carbamoylphenyl)benzamide

Cat. No.: B5571188
M. Wt: 319.15 g/mol
InChI Key: WXHAHGUKFLQCHZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-carbamoylphenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the 3-position and a carbamoyl group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-carbamoylphenyl)benzamide typically involves the following steps:

    Amidation: The carbamoyl group can be introduced through a reaction with an appropriate amine derivative, such as 2-aminobenzamide, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help control reaction parameters and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-carbamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2-carbamoylphenyl)benzamide.

    Oxidation: Oxidized derivatives, such as carboxylic acids.

    Reduction: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

3-Bromo-N-(2-carbamoylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be utilized in the synthesis of novel polymers or materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-carbamoylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbamoyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzamide: Lacks the carbamoyl group, making it less versatile in certain applications.

    2-Carbamoylphenylbenzamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    N-(2-Carbamoylphenyl)benzamide:

Uniqueness

3-Bromo-N-(2-carbamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the carbamoyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and versatile chemical transformations.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHAHGUKFLQCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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